2,3-ジメチルアントラキノン

概要

説明

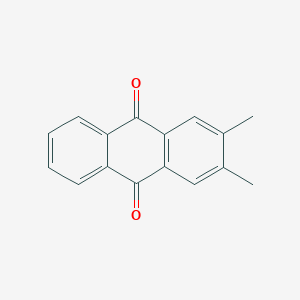

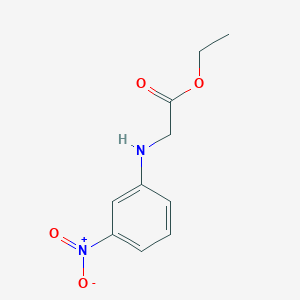

2,3-Dimethylanthraquinone is a 2,3-dimethyl substituted anthraquinone . It is a yellow crystal and is soluble in ethanol, benzene, and xylene .

Synthesis Analysis

The synthesis of 2,3-Dimethylanthraquinone involves heating 1,4-naphthoquinone, dimethyl butadiene, and ethanol and refluxing for 5 hours. The mixture is then cooled and left for 10-12 hours. The lumps are mashed, filtered, and washed with cold ethanol to obtain tetrahydrodimethylanthraquinone .

Molecular Structure Analysis

The molecular formula of 2,3-Dimethylanthraquinone is C16H12O2, and its molecular weight is 236.27 . The InChI string representation of its structure is InChI=1/C16H12O2/c1-9-7-13-14 (8-10 (9)2)16 (18)12-6-4-3-5-11 (12)15 (13)17/h3-8H,1-2H3 .

Chemical Reactions Analysis

The electron transfer rate constants for the reaction between radical anions of 2,3-dimethylanthraquinone with benzyl bromide have been evaluated .

Physical And Chemical Properties Analysis

2,3-Dimethylanthraquinone is a solid with a melting point of 210-212 °C (lit.) . It has a density of 1.233g/cm^3 and a boiling point of 421°C at 760 mmHg . The flash point is 157.4°C .

科学的研究の応用

誘導体の合成

2,3-ジメチルアントラキノンは、6-アミノ-2,3-アントラセンジメタノールなどの誘導体の位置選択的合成における出発試薬として使用できます。 このプロセスには、さまざまな分野で潜在的な用途を持つ新しい化合物を生成するために、アントラキノン構造の修飾が含まれます .

電子移動研究

この化合物のラジカルアニオンは、ベンジルブロミドなどの電子移動反応に関与しています。 これらの反応は、電気化学や光化学などの分野で重要な、電子移動速度定数を理解するために重要です .

光反応性分析

2,3-ジメチルアントラキノンの光反応性は、光試薬としての有用性を調査するために評価されています。 たとえば、光還元蛍光(PRF)検出法を使用して、ジンセノサイドの分析に使用できます .

抗がん研究

アントラキノンは一般的に、その抗腫瘍活性について研究されています。これらは、癌細胞の増殖、浸潤、移動、転移を阻害し、細胞アポトーシスと腫瘍血管新生を誘導することが知られています。 これらはまた、宿主免疫応答を調節し、腫瘍細胞の多剤耐性を逆転させる役割を果たします .

抗酸化と抗炎症特性

これらの化合物は、酸化ストレスや炎症関連疾患の予防に役立つ抗酸化と抗炎症の特性を示します .

材料科学

アントラキノンの構造特性は、特に特定の電子または光学的特性を持つ新しい材料の開発において、材料科学研究の候補となっています。

これらのアプリケーションはそれぞれ、さまざまな分野にわたる科学研究における2,3-ジメチルアントラキノンの汎用性を示しています。この化合物は、化学変換を受け、電子移動反応に参加する能力により、さらなる研究のための貴重な対象となります。

MilliporeSigma - 2,3-ジメチルアントラキノン RSC Publishing - アントラキノンを抗がん剤として

作用機序

Mode of Action

The mode of action of 2,3-Dimethylanthraquinone involves electron transfer reactions . Specifically, the compound can form radical anions that react with other molecules, such as benzyl bromide . This interaction leads to changes in the molecular structure of the target, which can affect its function.

Safety and Hazards

2,3-Dimethylanthraquinone is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

生化学分析

Biochemical Properties

It is known that anthraquinones, the parent compound of 2,3-Dimethylanthraquinone, can interact with various enzymes and proteins

Cellular Effects

Anthraquinones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that anthraquinones can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPZYXCIHZVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215654 | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6531-35-7 | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6531-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the synthesis of 2,3-Dimethylanthraquinone?

A1: 2,3-Dimethylanthraquinone can be synthesized through a Diels-Alder reaction using 1,4-naphthoquinone and 2,3-dimethylbutadiene in the presence of a catalyst. [] One study demonstrated the feasibility of this synthesis using an aqueous solution of high-vanadium heteropoly acid (HPA) as a bifunctional catalyst. [] The same study also investigated catalyst regeneration methods, including oxidation with oxygen and nitric acid. []

Q2: Are there any studies on the photochemical properties of 2,3-Dimethylanthraquinone?

A2: Yes, the phosphorescence spectra of 2,3-Dimethylanthraquinone have been studied at low temperatures (77 K) in various solvents. [] Researchers observed a very broad ππ* phosphorescence spectrum for 2,3-Dimethylanthraquinone in non-hydrocarbon solutions. [] This work provides insights into the quinone-solvent interactions and the energy levels of this compound. []

Q3: Has 2,3-Dimethylanthraquinone been detected in the environment?

A3: Yes, 2,3-Dimethylanthraquinone was identified as one of the compounds in air samples collected at a trafficked roadside. [] Notably, a large vapor phase component was observed, which is not always analyzed in similar environmental studies. []

Q4: Are there any computational chemistry studies related to 2,3-Dimethylanthraquinone?

A4: Theoretical studies have been conducted on the complex transformation of benaphthamycin B, utilizing 1,5-dihydroxy-4-methoxy-2,3-dimethylanthraquinone as a model compound. [] Density functional theory (DFT) and perturbation theory calculations, incorporating solvent effects, were employed to study the reaction mechanism. [] This study elucidated the key steps involved in the transformation, including ether cleavage via an SN2 reaction. []

Q5: What are the potential applications of 2,3-Dimethylanthraquinone?

A5: While specific applications of 2,3-Dimethylanthraquinone are not extensively discussed in the provided abstracts, its presence in environmental samples suggests its relevance in atmospheric chemistry studies. [] Additionally, its use as a model compound in theoretical studies highlights its potential value in understanding the reactivity and properties of related compounds, such as benaphthamycin B. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)